molecular formula C28H23ClO4 B12498670 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione

2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B12498670
M. Wt: 458.9 g/mol
InChI Key: JBIDWFNTHJFRCY-UHFFFAOYSA-N
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Description

2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxy group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(2-BROMOPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE
  • 2-({4-[(2-FLUOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE

Uniqueness

The uniqueness of 2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and potential biological activities.

Properties

Molecular Formula

C28H23ClO4

Molecular Weight

458.9 g/mol

IUPAC Name

2-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylphenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C28H23ClO4/c1-3-9-19-14-18(15-23-26(30)21-11-6-7-12-22(21)27(23)31)16-25(32-4-2)28(19)33-17-20-10-5-8-13-24(20)29/h3,5-8,10-16H,1,4,9,17H2,2H3

InChI Key

JBIDWFNTHJFRCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2Cl)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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